

Application Notes and Protocols: 3,5-Dichlorobenzo[d]isoxazole in Medicinal Chemistry

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Compound of Interest

Compound Name: **3,5-Dichlorobenzo[d]isoxazole**

Cat. No.: **B176822**

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Introduction and Potential Applications

3,5-Dichlorobenzo[d]isoxazole is a halogenated heterocyclic compound belonging to the benzisoxazole class of molecules. While specific biological data for this exact molecule is not extensively available in publicly accessible literature, the benzisoxazole and more broadly, the 3,5-disubstituted isoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and approved drugs, highlighting their potential for diverse therapeutic applications.

Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The presence of dichloro-substituents on the benzene ring of the benzo[d]isoxazole core is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing its therapeutic profile.

Based on the activities of structurally related 3,5-disubstituted isoxazole and benzisoxazole analogs, **3,5-Dichlorobenzo[d]isoxazole** could be a valuable building block or lead compound for the development of novel therapeutics in the following areas:

- Oncology: Many isoxazole derivatives exhibit potent anticancer activity by inducing apoptosis, causing cell cycle arrest, or inhibiting key enzymes in cancer signaling pathways.
- Inflammatory Diseases: Isoxazole-containing compounds have been investigated as inhibitors of inflammatory enzymes like cyclooxygenases (COX).
- Infectious Diseases: The isoxazole scaffold is present in some antimicrobial agents.
- Neurological Disorders: Certain benzisoxazole derivatives have been developed as antipsychotic and anticonvulsant drugs.

These application notes provide a summary of the potential of **3,5-Dichlorobenzo[d]isoxazole** based on the activities of its analogs, along with generalized experimental protocols and conceptual diagrams to guide further research and drug discovery efforts.

Quantitative Data for Structurally Related Analogs

Due to the limited specific data for **3,5-Dichlorobenzo[d]isoxazole**, the following table summarizes the anticancer activities of various 3,5-disubstituted isoxazole derivatives, including those with dichlorophenyl moieties, to provide a comparative context for researchers.

Compound Class	Specific Analog (if specified)	Cancer Cell Line	Activity (GI50/IC50)	Reference
3,5-Diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates	Not specified	Various	<0.1-3.6 μM	[1]
3,5-Di-substituted Isoxazole Derivative	Compound with o-p dichlorophenyl at the 5th position	MDA-MB 231 (Breast)	46.3 μg/mL (GI50)	[2]
3,5-Diaryl Isoxazole Derivatives	Compound 26	PC3 (Prostate)	Comparable to 5-FU	[3]
Tyrosol-linked 3,5-disubstituted isoxazoles	Compound 6d	U87 (Glioblastoma)	15.2 ± 1.0 μg/mL (IC50)	[4]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of isoxazole derivatives, which can be adapted for the study of **3,5-Dichlorobenzo[d]isoxazole**.

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing the isoxazole ring.

Materials:

- Appropriately substituted aldehyde (e.g., 3,5-dichlorosalicylaldehyde as a precursor for the benzo[d]isoxazole ring)
- Hydroxylamine hydrochloride

- Sodium hydroxide
- N-Chlorosuccinimide (NCS)
- Substituted alkyne
- Solvent (e.g., Deep Eutectic Solvent like Choline chloride:urea, or a traditional organic solvent)
- Ethyl acetate
- Water
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of the aldehyde (2 mmol) in the chosen solvent (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).
- Stir the resulting mixture at 50°C for one hour to form the corresponding oxime.
- Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for three hours. This in-situ generates the hydroximinoyl chloride.
- Add the substituted alkyne (2 mmol) to the reaction mixture and stir for an additional four hours at 50°C.
- Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).[\[5\]](#)
- Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.[\[5\]](#)
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[\[5\]](#)

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Human cancer cell line (e.g., MDA-MB-231, PC3)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well plates
- Test compound (**3,5-Dichlorobenzo[d]isoxazole** derivative) dissolved in DMSO

Procedure:

- Seed the cancer cells into 96-well plates at a density of approximately 5×10^3 cells per well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the test compound in the culture medium.
- After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO).
- Incubate the plates for 48-72 hours.
- Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals in DMSO.

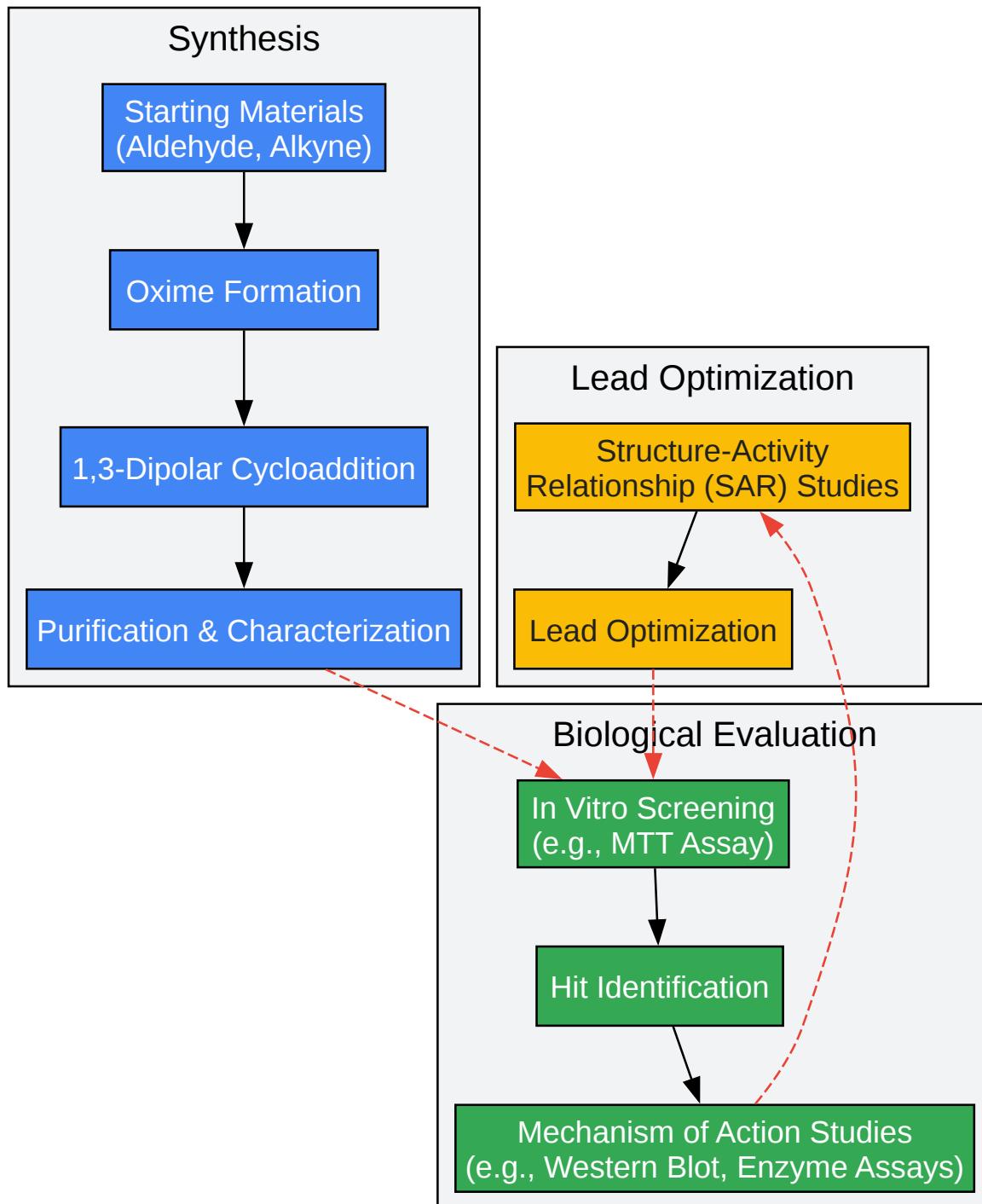
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel isoxazole derivatives.

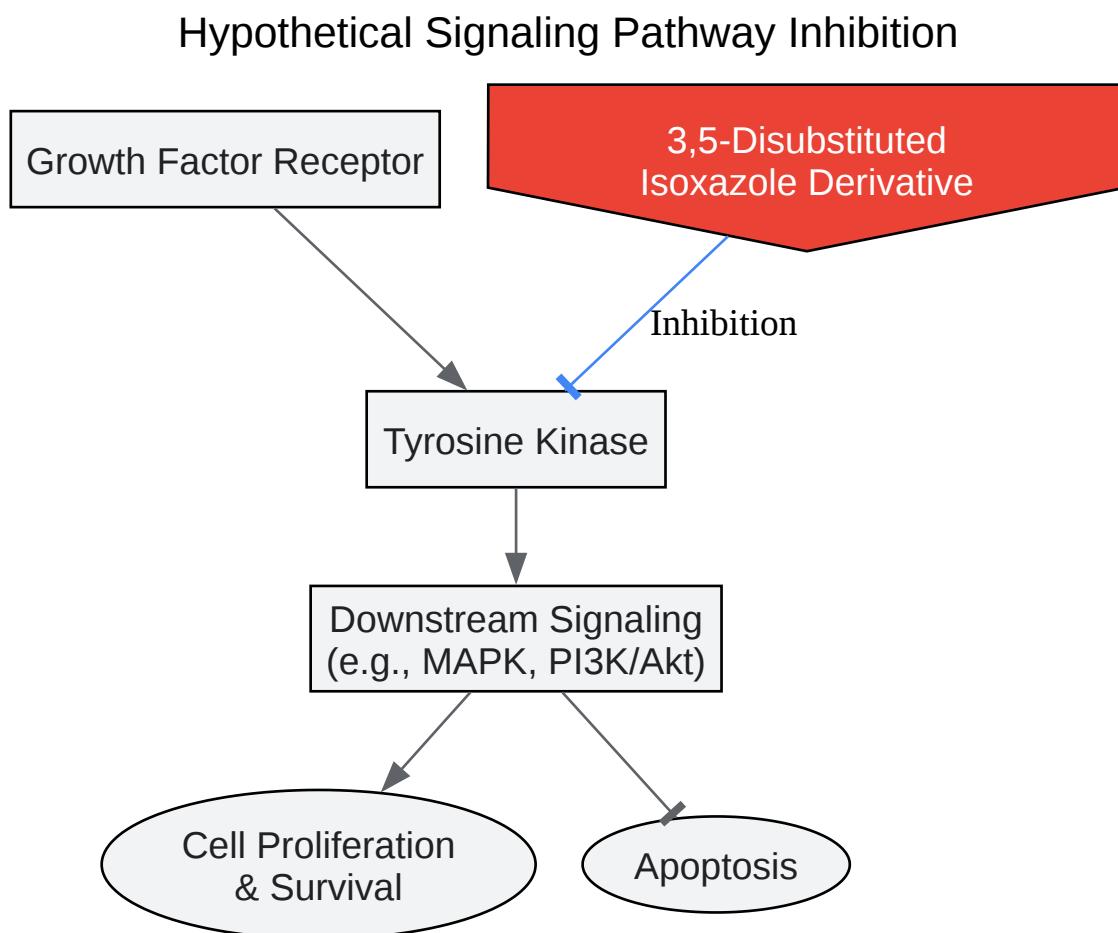
Workflow for Isoxazole Derivative Drug Discovery

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Caption: A generalized workflow for the discovery of isoxazole-based drugs.

Potential Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a 3,5-disubstituted isoxazole derivative inhibits a key signaling pathway involved in cancer cell proliferation and survival.



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Caption: Potential inhibition of a kinase signaling pathway by an isoxazole derivative.

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